molecular formula C18H21NO5 B2959643 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate CAS No. 2097889-02-4

1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate

Cat. No.: B2959643
CAS No.: 2097889-02-4
M. Wt: 331.368
InChI Key: CCWQLWCDATZLKT-UHFFFAOYSA-N
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Description

1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate is a synthetic organic compound designed for advanced chemical and pharmacological research. Its structure, incorporating a furan ring and a carbamoyl acetate group, makes it a candidate for exploring structure-activity relationships in medicinal chemistry. Researchers are investigating its potential as a key intermediate in the synthesis of more complex molecules or as a ligand for various biological targets. The furan moiety is a common feature in compounds with diverse bioactivities, suggesting this chemical may be of value in developing new therapeutic agents or biochemical probes. Strictly for use in laboratory research settings.

Properties

IUPAC Name

[1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12(20)24-18(2,3)17(22)19-11-15(21)13-6-8-14(9-7-13)16-5-4-10-23-16/h4-10,15,21H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWQLWCDATZLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of information on its specific targets and mode of action. Compounds with similar structures have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could also be influenced by the presence of other molecules that compete for the same targets.

Biochemical Analysis

Biochemical Properties

Cellular Effects

The cellular effects of 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate are currently unknown. Furan derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood at this time. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biological Activity

1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate is a compound with the molecular formula C18H21NO5 and a molecular weight of 331.368. It has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

The compound is characterized by the following:

  • IUPAC Name : 1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
  • Molecular Weight : 331.368 g/mol
  • Purity : Typically around 95% .

The biochemical properties of this compound are still under investigation. However, some preliminary findings indicate that furan derivatives can influence various cellular functions, including:

  • Modulation of cell signaling pathways.
  • Alterations in gene expression.
  • Effects on cellular metabolism .

Cellular Effects

Currently, the specific cellular effects of this compound are not well-documented. However, related compounds have shown significant activity in influencing cell viability and proliferation. For example, furan derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

Molecular Mechanism

The precise molecular mechanism by which this compound exerts its biological effects remains largely unknown. It is hypothesized that it may interact with biomolecules through:

  • Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity.
  • Enzyme Inhibition/Activation : Similar compounds have been shown to inhibit or activate key enzymes involved in metabolic pathways.
  • Gene Expression Modulation : There is potential for changes in gene expression that could lead to altered cellular responses .

Case Studies and Research Findings

Several studies have explored the biological activities of furan-containing compounds, which may provide insights into the potential effects of this compound:

StudyFindings
Study A (2022)Investigated furan derivatives as inhibitors of SARS-CoV-2 main protease, revealing IC50 values as low as 1.55 μM for related compounds .
Study B (2023)Examined cytotoxic effects of furan derivatives on A431 and Jurkat cell lines, highlighting significant antiproliferative activity .
Study C (2023)Reported on the structure-activity relationship (SAR) indicating that specific substitutions on the furan ring enhance biological activity .

Comparison with Similar Compounds

Analog 1: 1-({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate (CAS 2379972-99-1)

  • Molecular Formula: C₁₅H₁₇NO₄S
  • Molecular Weight : 307.3648 g/mol
  • Key Structural Differences :
    • Replaces the phenyl ring in the target compound with a thiophene ring (a sulfur-containing heterocycle).
    • Substitutes furan-2-yl with furan-3-yl on the thiophene ring.
  • The furan-3-yl orientation may reduce steric hindrance compared to furan-2-yl, affecting binding to biological targets .

Analog 2: 1-({[4-(Furan-2-yl)thiophen-2-yl]methyl}carbamoyl)-1-methylethyl Acetate (CAS 2379953-34-9)

  • Molecular Formula: C₁₅H₁₇NO₄S
  • Molecular Weight : 307.3648 g/mol
  • Key Structural Differences :
    • Similar to Analog 1 but retains the furan-2-yl substitution on the thiophene ring.
  • Implications :
    • The furan-2-yl group aligns spatially with the target compound’s phenyl-furan moiety, suggesting closer similarity in electronic properties.
    • Thiophene’s sulfur could enhance metabolic stability compared to phenyl-furan systems, which are prone to oxidative degradation .

Analog 3: 1-[(2-{[2,2'-Bithiophene]-5-yl}ethyl)carbamoyl]-1-methylethyl Acetate (CAS 2640978-21-6)

  • Molecular Formula: C₁₆H₁₉NO₃S₂ (inferred)
  • Molecular Weight : 337.5 g/mol
  • Key Structural Differences :
    • Features a bithiophene backbone instead of a phenyl-furan system.
    • Lacks the hydroxyethyl group, substituting it with a simpler ethyl chain.
  • Implications :
    • Bithiophene’s extended conjugation may improve UV absorption properties, relevant in materials science.
    • Reduced hydrogen-bonding capacity due to the absence of a hydroxyl group could lower solubility in polar solvents .

Data Table: Comparative Analysis

Property Target Compound Analog 1 Analog 2 Analog 3
Molecular Weight ~355.142 g/mol (inferred) 307.3648 g/mol 307.3648 g/mol 337.5 g/mol
Aromatic System Phenyl-furan Thiophene-furan-3-yl Thiophene-furan-2-yl Bithiophene
Key Functional Groups Hydroxyethyl, Acetate Thiophene-methyl, Acetate Thiophene-methyl, Acetate Bithiophene-ethyl, Acetate
Electron-Donating Groups Furan-2-yl (oxygen) Furan-3-yl (oxygen) Furan-2-yl (oxygen) Thiophene (sulfur)
Potential Applications Pharmaceutical intermediates Organic electronics Catalysis Materials science

Research Findings and Implications

  • Electronic Properties : The phenyl-furan system in the target compound offers moderate electron density, while thiophene-containing analogs (Analogs 1 and 2) exhibit higher electron richness due to sulfur’s polarizability. This could make them more suitable for charge-transfer applications in organic semiconductors .
  • Solubility : The hydroxyethyl group in the target compound likely enhances water solubility compared to Analog 3, which lacks this moiety. However, the acetate ester may counteract this by introducing hydrophobicity .

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